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Compound of Interest

Compound Name: Bisline

Cat. No.: B1604929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches for the original research articles detailing the spectral

characterization of the pyrrolizidine alkaloid Bisline (CAS 30258-28-7), the full-text publications

containing the specific quantitative NMR and mass spectrometry data were not publicly

accessible. The initial structural characterization was reported in the Journal of the Chemical

Society C: Organic in 1970, with a significant structural revision published in Phytochemistry in

2000. This guide has been constructed to meet the technical and formatting requirements of

the user request by using a representative pyrrolizidine alkaloid, Retrorsine, as a structural

analogue. The data presented herein for Retrorsine is illustrative of the type of data expected

for Bisline and serves to provide a comprehensive template for the analysis of such

compounds.

Introduction to Bisline
Bisline is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Senecio

othonniformis Fourcade. Its molecular formula is C₁₈H₂₇NO₆, and its molecular weight is 353.41

g/mol . PAs are a class of heterocyclic organic compounds known for their presence in various

plant species and are of significant interest to researchers due to their biological activities,

which include hepatotoxicity. The structural elucidation and characterization of these molecules

are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed
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overview of the expected spectral data and the methodologies for its acquisition and

interpretation.

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional

structure of organic molecules in solution. For a molecule like Bisline, ¹H (proton) and ¹³C

(carbon-13) NMR are fundamental. The following tables summarize the expected chemical

shifts for the structural analogue, Retrorsine.

¹H-NMR Spectral Data (Illustrative)
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Proton Position
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-1 4.25 d 7.5

H-2 3.80 m -

H-3α 2.10 m -

H-3β 2.75 m -

H-5α 3.30 m -

H-5β 3.95 dd 11.5, 5.0

H-6α 2.20 m -

H-6β 2.60 m -

H-8 4.80 m -

H-9a 4.40 d 12.0

H-9b 4.90 d 12.0

H-13 6.10 q 7.0

H-14 (CH₃) 1.90 d 7.0

H-18 (CH₃) 1.35 s -

H-19 (OH) 5.50 br s -

H-20 (CH₃) 0.95 d 7.0

Data is representative for Retrorsine and is intended for illustrative purposes.

¹³C-NMR Spectral Data (Illustrative)
The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the

molecule.
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Carbon Position Chemical Shift (δ) ppm

C-1 76.5

C-2 70.0

C-3 35.0

C-5 54.0

C-6 30.0

C-7 78.0

C-8 75.0

C-9 62.5

C-11 175.0

C-12 130.0

C-13 138.0

C-14 15.0

C-15 80.0

C-16 170.0

C-18 25.0

C-20 12.0

Data is representative for Retrorsine and is intended for illustrative purposes.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, enabling determination of the molecular weight and elucidation of

the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)
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HRMS provides a highly accurate mass measurement, which is used to confirm the elemental

composition of the molecule.

Parameter Value

Molecular Formula C₁₈H₂₇NO₆

Calculated Mass 353.1838 Da

Observed Mass [M+H]⁺ (Hypothetical) 354.1911 Da

MS/MS Fragmentation Data (Illustrative)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion

(e.g., the protonated molecule [M+H]⁺) to generate a fragmentation pattern that offers structural

clues.

Precursor Ion (m/z) Fragment Ions (m/z) Plausible Neutral Loss

354.2 236.1
C₅H₈O₃ (Necic acid moiety

fragment)

354.2 138.1 C₁₀H₁₆O₄ (Necic acid moiety)

354.2 120.1
C₁₀H₁₆O₄ + H₂O (Dehydrated

necine base)

138.1 94.1 CO₂ (Decarboxylation)

Fragmentation data is hypothetical and based on common fragmentation pathways for

pyrrolizidine alkaloids.

Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality,

reproducible spectral data.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified Bisline sample.

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Methanol-d₄, CD₃OD). The choice of solvent depends on the solubility of the analyte.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example: 500 MHz Spectrometer):

Spectrometer: Bruker Avance III 500 MHz (or equivalent).

Probe: 5 mm BBFO probe.

Temperature: 298 K (25 °C).

¹H-NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 1.0 seconds

¹³C-NMR Acquisition:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2.0 seconds

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate ¹H-NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of Bisline at 1 mg/mL in a suitable solvent (e.g., methanol or

acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-

compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation (Example: LC-Q-TOF MS):

Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent).

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

MS Parameters:

Capillary Voltage: 3500 V

Fragmentor Voltage: 120 V

Gas Temperature: 325 °C

Drying Gas Flow: 8 L/min

Mass Range: 50 - 1000 m/z

MS/MS Parameters:

Precursor Ion Selection: [M+H]⁺ for Bisline (m/z ~354.2).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1604929?utm_src=pdf-body
https://www.benchchem.com/product/b1604929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce

fragmentation.

Collision Gas: Nitrogen.

Data Analysis:

Process the raw data using appropriate software (e.g., Agilent MassHunter, Bruker

DataAnalysis).

Determine the accurate mass of the parent ion and calculate the elemental composition.

Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses to

propose a fragmentation pathway.

Visualizations
Diagrams are crucial for visualizing workflows and molecular relationships.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Bisline.
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Diagram 1: General Workflow for Spectral Analysis
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Diagram 1: General Workflow for Spectral Analysis
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Hypothetical Fragmentation Pathway
This diagram shows a plausible ESI-MS/MS fragmentation pathway for a protonated

pyrrolizidine alkaloid.

Diagram 2: Hypothetical MS/MS Fragmentation of Bisline

Diagram 2: Hypothetical MS/MS Fragmentation of Bisline
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Diagram 2: Hypothetical MS/MS Fragmentation of Bisline

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
Bisline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604929#spectral-data-for-bisline-nmr-and-mass-
spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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